![molecular formula C20H19NO4 B4164176 2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)
2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as AI-10-49 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of AI-10-49 is not fully understood. However, studies have suggested that the compound may inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cell signaling pathways that regulate cell growth, survival, and inflammation. AI-10-49 may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AI-10-49 has been shown to have various biochemical and physiological effects. The compound has been found to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, AI-10-49 has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of AI-10-49 is that it can be synthesized using various methods, which allows for optimization of the yield and purity of the compound. Additionally, the compound has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent. However, one limitation of AI-10-49 is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for AI-10-49 research. One direction is to further elucidate the compound's mechanism of action and identify its molecular targets. Another direction is to evaluate the safety and efficacy of AI-10-49 in clinical trials. Additionally, AI-10-49 may be combined with other agents to enhance its therapeutic effects. Overall, AI-10-49 has shown promise as a potential therapeutic agent, and further research is warranted to fully understand its potential.
Scientific Research Applications
AI-10-49 has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-angiogenic agent. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, AI-10-49 has been found to reduce inflammation and angiogenesis in animal models.
properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-6-14-9-10-17(18(13-14)24-2)25-12-11-21-19(22)15-7-4-5-8-16(15)20(21)23/h3-5,7-10,13H,1,6,11-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJJAAURHQGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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